3-(Chloromethyl)phenol CAS number 60760-06-7
3-(Chloromethyl)phenol CAS number 60760-06-7
An In-depth Technical Guide to 3-(Chloromethyl)phenol (CAS No. 60760-06-7): Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)phenol (CAS No. 60760-06-7), a versatile bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Possessing both a nucleophilic substitution-receptive chloromethyl group and an electrophilic substitution-directing phenol group, this molecule serves as a critical building block for a diverse range of more complex structures.[1] This document delves into its physicochemical properties, established and emerging synthesis methodologies, characteristic chemical reactivity, and key applications. Furthermore, it outlines standardized analytical techniques for its characterization and summarizes essential safety and toxicological data to ensure its proper handling and use in a research environment.
Physicochemical Properties and Identification
3-(Chloromethyl)phenol, also known as 3-hydroxybenzyl chloride, is a halogenated phenol that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its distinct structure, featuring a reactive chloromethyl group at the meta position relative to the hydroxyl group, underpins its unique reactivity profile.[2]
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 60760-06-7 | [2][3][4] |
| Molecular Formula | C₇H₇ClO | [2][3][4] |
| Molecular Weight | 142.58 g/mol | [2][3][4] |
| IUPAC Name | 3-(chloromethyl)phenol | [4] |
| Synonyms | m-chlorophenol, 3-hydroxybenzyl chloride | [2][3][4] |
| Appearance | Colorless to pale yellow liquid or solid/semi-solid | [2][5] |
| Boiling Point | 105-110 °C at 0.1 Torr | [6] |
| Density | ~1.233 g/cm³ | [6] |
| XLogP3 | 1.8 | [2][4] |
| Storage | Store in freezer (-20°C) under an inert atmosphere | [5][7] |
Synthesis Methodologies
The primary industrial and laboratory-scale synthesis of 3-(chloromethyl)phenol is achieved via the Blanc chloromethylation reaction.[1][2] This method, while effective, requires stringent control due to the potential formation of hazardous byproducts.
Primary Route: Blanc Chloromethylation
This electrophilic aromatic substitution reaction involves treating phenol with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂).[1][2] The choice of a Lewis acid is critical; it polarizes the C=O bond of formaldehyde, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring.
Caption: Mechanism of Blanc Chloromethylation Synthesis.
Experimental Protocol: Laboratory-Scale Blanc Chloromethylation
-
Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess HCl gas and any carcinogenic bis(chloromethyl) ether byproduct formed.[2]
-
Charging Reactants: In a fume hood, charge the flask with phenol (1.0 mol), paraformaldehyde (1.2 mol), and zinc chloride (0.5 mol).
-
Reaction Initiation: Begin stirring and slowly bubble dry hydrogen chloride gas through the mixture. An exothermic reaction will commence.
-
Temperature Control: Maintain the reaction temperature between 40–80°C using a water bath.[2] The choice of temperature is a trade-off: higher temperatures increase reaction rate but may also promote the formation of polymeric side products.
-
Reaction Monitoring: Continue the reaction for 4-18 hours.[2] Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC).
-
Workup: After completion, cool the reaction mixture and add 200 mL of cold water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
Alternative Synthetic Routes
While Blanc chloromethylation is prevalent, other methods exist, often employed for substrates sensitive to harsh acidic conditions.
Table 2: Comparison of Synthesis Methods
| Method | Reactants | Conditions | Advantages | Limitations |
| Friedel-Crafts Reaction | Chloromethyl methyl ether, meta-substituted phenols | Lewis acid catalyst | Milder conditions possible | Chloromethyl methyl ether is a potent carcinogen |
| Direct Chlorination | Toluene, followed by hydroxylation | Multi-step process | Avoids formaldehyde | Lower atom economy, multiple steps |
| Microwave-Assisted | Phenol, formaldehyde, HCl | Microwave irradiation | Drastically reduced reaction times, improved selectivity | Less explored, scalability challenges |
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-(chloromethyl)phenol stems from its two distinct reactive sites: the chloromethyl group and the phenol ring.[1] This bifunctionality allows for sequential and selective modifications, making it a powerful precursor.
Reactions at the Chloromethyl Group (Nucleophilic Substitution)
The chloromethyl group is an excellent electrophilic site. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles in Sₙ2-type reactions.[1] This reactivity is the cornerstone of its use as a versatile building block.
Caption: Synthetic utility via nucleophilic substitution.
Representative Protocol: Synthesis of 3-(Hydroxymethyl)phenol via Hydrolysis
-
Setup: Dissolve 3-(chloromethyl)phenol (1.0 mol) in a mixture of 500 mL of water and 200 mL of tetrahydrofuran (THF) to ensure homogeneity.
-
Reaction: Add sodium hydroxide (1.1 mol) portion-wise while stirring, maintaining the temperature below 30°C with an ice bath.
-
Monitoring: Stir at room temperature for 3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Neutralize the reaction mixture with dilute HCl to pH 7.
-
Extraction: Extract the aqueous solution three times with 200 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.
Reactions on the Phenolic Ring (Electrophilic Aromatic Substitution)
The hydroxyl group is a strongly activating, ortho-para directing group due to resonance donation of its lone pair electrons into the aromatic ring.[1] Consequently, electrophilic substitution on 3-(chloromethyl)phenol will predominantly occur at the C2, C4, and C6 positions, which are ortho and para to the hydroxyl group.[1] This allows for further functionalization of the ring, for example, through halogenation, nitration, or Friedel-Crafts reactions.
Applications in Research and Drug Development
3-(Chloromethyl)phenol is rarely an end product but is a pivotal intermediate for creating a diverse library of derivatives for biological screening.[1][2]
-
Pharmaceutical Scaffolds: The introduction of the 3-hydroxybenzyl moiety is a common strategy in medicinal chemistry. The chloromethyl handle allows for the straightforward attachment of this scaffold to various nitrogen-containing heterocycles or other pharmacophores.
-
Antimicrobial Agents: Derivatives have been investigated for their antimicrobial properties. For instance, imidazole acetates synthesized from substituted phenols have shown a broad spectrum of activity against bacteria and fungi.[1]
-
General Organic Synthesis: It serves as a precursor for dyes, agrochemicals, and other specialty chemicals.[2] The broader class of chlorinated compounds is foundational in the pharmaceutical industry, with chlorine chemistry being integral to over 88% of top-selling drugs in the United States for treating a wide range of diseases.[8]
The biological action of chlorophenols is often linked to their ability to interfere with critical cellular processes like oxidative phosphorylation, a mechanism that can be exploited in drug design.[9][10]
Analytical Characterization
Gas Chromatography (GC) is the benchmark technique for the analysis of phenols, including 3-(chloromethyl)phenol.
Protocol: GC-FID Analysis of 3-(Chloromethyl)phenol
This protocol is adapted from standard methodologies for phenol analysis, such as those outlined by the EPA.[11][12]
-
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction at pH ≤ 2 with a suitable solvent like methylene chloride (e.g., EPA Method 3510).[11]
-
For solid samples, use soxhlet or ultrasonic extraction (e.g., EPA Method 3540 or 3550).[11]
-
Accurately prepare a standard solution of 3-(chloromethyl)phenol in a compatible solvent (e.g., methanol or isopropanol) for calibration.
-
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
Table 3: Typical GC-FID Parameters for Phenol Analysis
| Parameter | Setting | Rationale |
| Column | Agilent CP-Sil 13 CB (50 m x 0.32 mm, 0.4 µm df) or equivalent | A mid-polarity column provides good resolution for a range of phenols.[12] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for sample transport. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte. |
| Oven Program | Initial 80°C, ramp to 270°C at 10°C/min | A temperature ramp effectively separates compounds with different boiling points. |
| Detector | FID, 300°C | FID is a robust, universal detector for organic compounds.[11] |
-
Analysis: Inject 1 µL of the prepared sample and standard solutions. Identify the 3-(chloromethyl)phenol peak by comparing its retention time to that of the known standard. Quantify using a calibration curve constructed from the standard solutions.
-
Confirmation: For unambiguous identification, especially in complex matrices, confirmation by Gas Chromatography-Mass Spectrometry (GC/MS) is recommended.[11]
Safety and Toxicology
3-(Chloromethyl)phenol is a hazardous chemical and must be handled with appropriate engineering controls and personal protective equipment.[2]
Table 4: GHS Hazard Identification
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| corrosive, exclamation mark | Danger | H302: Harmful if swallowed.[4] H314: Causes severe skin burns and eye damage.[4] H315: Causes skin irritation.[4] |
-
Toxicological Profile: The primary hazards are its corrosivity and acute toxicity upon ingestion.[2][4] The chloromethyl group itself is associated with mutagenic and carcinogenic properties, demanding cautious handling to minimize exposure.[2] Chlorophenols as a class can be toxic, with potential effects including uncoupling of oxidative phosphorylation and hepatotoxicity.[9][10]
-
Handling: Always use this compound within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes.
-
Reactivity Hazards: May react exothermically with strong bases and oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-(Chloromethyl)phenol is a synthetically valuable intermediate whose utility is defined by the unique and complementary reactivity of its chloromethyl and hydroxyl functional groups. A thorough understanding of its synthesis, particularly the nuances of the Blanc chloromethylation, its predictable reactivity in substitution reactions, and its associated hazards, is essential for its effective and safe application in the laboratory. For researchers in drug discovery and materials science, it remains a key building block for accessing novel chemical entities with diverse functional properties.
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U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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G. S, S. K. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy. Retrieved from [Link]
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Michalowicz, J., & Duda, W. (2007). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PubMed Central. Retrieved from [Link]
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Clark, J. (n.d.). some more reactions of phenol. Chemguide. Retrieved from [Link]
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Agilent Technologies, Inc. (2011). Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. Retrieved from [Link]
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Pharmaceutical chemistry laboratory Co.,Ltb. (n.d.). 3-(Chloromethyl)phenol. Retrieved from [Link]
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Patsnap. (2024). What is Phenol used for?. Patsnap Synapse. Retrieved from [Link]
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LibreTexts Chemistry. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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PW Solutions. (2022). Phenol is heated with CHCl_3 and aqueous KOH when salicylaldehyde is produced. This reaction is k.... YouTube. Retrieved from [Link]
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